molecular formula C11H14N6 B1488404 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine CAS No. 1949816-23-2

3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine

Cat. No. B1488404
CAS RN: 1949816-23-2
M. Wt: 230.27 g/mol
InChI Key: BHVZAMJIIGERNR-UHFFFAOYSA-N
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Description

The compound “3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine” is a complex organic molecule that likely contains an imidazole ring and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

Synthesis of Eosinophil Infiltration Inhibitors with Antihistaminic Activity

Research demonstrates the synthesis of fused pyridazines, including imidazo[1,2-b]pyridazines, that exhibit antihistaminic activity and inhibit eosinophil chemotaxis. These compounds, especially one identified as TAK-427, have shown potential in treating atopic dermatitis and allergic rhinitis due to their dual antihistaminic and anti-inflammatory activities. The pharmacokinetic properties and rapid hydrolysis of these compounds underline their therapeutic promise (Gyoten et al., 2003).

Antimicrobial and Antimalarial Activities

The synthesis of sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety has been explored for antimicrobial activity. These compounds showed significant in vitro activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties, highlighting their potential as broad-spectrum antimicrobial agents (Bhatt et al., 2016).

Anti-diabetic Drug Discovery

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds target the Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism, showcasing significant insulinotropic activities and antioxidant properties. Such research indicates their promising role in the development of new anti-diabetic drugs (Bindu et al., 2019).

Development of Hypoglycemic Agents

Studies on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have revealed their high affinity for adrenergic receptors and potent hypoglycemic effects in insulin-resistant models. This research contributes to the understanding of the structural-activity relationship of such compounds, aiding in the development of novel hypoglycemic agents (Meurer et al., 1992).

Inhibition of HIV-1 Reverse Transcriptase

Imidazo[1,5-b]pyridazines have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). These compounds, particularly a 2-imidazolyl-substituted derivative, demonstrated exceptional inhibitory activity, offering a pathway to novel treatments for HIV-1 infection (Livermore et al., 1993).

Mechanism of Action

While the exact mechanism of action for “3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine” is not known, similar compounds have been shown to induce apoptosis in cancer cells via cell cycle arrest .

Future Directions

The future research directions for “3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine” and similar compounds could involve further exploration of their potential biological activities, such as their cytotoxic effects on different types of cancer cells .

properties

IUPAC Name

3-imidazol-1-yl-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-11(17-8-5-13-9-17)15-14-10(1)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVZAMJIIGERNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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